1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide
Overview
Description
1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide is an organophosphorus compound with the molecular formula C16H36O6P2. This compound is characterized by the presence of two phosphorus atoms, each bonded to two butoxy groups and an oxygen atom, forming a diphosphane dioxide structure. It is a versatile compound with significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide can be synthesized through the oxidative dimerization of lithiated phosphane oxides. The reaction typically involves the use of oxygen in tetrahydrofuran (THF) at low temperatures. Another method involves the nucleophilic substitution reactions of lithiated phosphane oxides with phosphinic bromides in THF under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative dimerization processes, ensuring the controlled addition of oxygen to prevent over-oxidation. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Alkoxy or aryloxy substituted diphosphane dioxides.
Scientific Research Applications
1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide involves its interaction with molecular targets through its phosphorus-oxygen bonds. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
- 1,1,2,2-Tetraethoxydiphosphane 1,2-dioxide
- 1,1,2,2-Tetrapropoxydiphosphane 1,2-dioxide
Comparison: 1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide is unique due to its butoxy groups, which provide distinct steric and electronic properties compared to its ethoxy and propoxy analogs. These differences can influence the compound’s reactivity, solubility, and applications in various fields .
Properties
IUPAC Name |
1-[butoxy(dibutoxyphosphoryl)phosphoryl]oxybutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O6P2/c1-5-9-13-19-23(17,20-14-10-6-2)24(18,21-15-11-7-3)22-16-12-8-4/h5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJLWSATBWETGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)P(=O)(OCCCC)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289919 | |
Record name | 1,1,2,2-tetrabutoxydiphosphane 1,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679-39-0 | |
Record name | Butyl hypophosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,2,2-tetrabutoxydiphosphane 1,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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